molecular formula C19H27ClO5 B016397 Diethyl-6-(4-chlorophenoxy) hexylmalonate CAS No. 82258-39-7

Diethyl-6-(4-chlorophenoxy) hexylmalonate

Cat. No. B016397
CAS RN: 82258-39-7
M. Wt: 370.9 g/mol
InChI Key: KLEJRMKADGWXMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through multiple steps involving reactions with specific reagents under controlled conditions. Hoffmann et al. (1995) detailed the synthesis of a structurally similar compound, diethyl 6-[4-(4′-nitrophenylazo)phenoxy]-hexylmalonate, emphasizing the importance of the molecular structure in determining the compound's properties and potential applications (Hoffmann, A. Böhme, H. Hartung, 1995).

Molecular Structure Analysis

The molecular structure is characterized by crystallography and spectroscopy, revealing details about the atomic arrangement and molecular geometry. Hoffmann et al. (1995) used X-ray analysis to determine the crystal and molecular structures, highlighting the stretched shape of the molecule and the orientation of ethoxycarbonyl groups (Hoffmann, A. Böhme, H. Hartung, 1995).

Chemical Reactions and Properties

Diethyl-6-(4-chlorophenoxy) hexylmalonate undergoes various chemical reactions, contributing to its versatility in synthesis and application. The compound's reactivity with different reagents under specific conditions can lead to a range of products with unique properties. For instance, Nakayama et al. (1998) explored reactions involving diethyl compounds, demonstrating the potential for synthesizing complex molecules (Nakayama, J., A. Akiyama, A. Sugihara, T. Nishio, 1998).

properties

IUPAC Name

diethyl 2-[6-(4-chlorophenoxy)hexyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO5/c1-3-23-18(21)17(19(22)24-4-2)9-7-5-6-8-14-25-16-12-10-15(20)11-13-16/h10-13,17H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJRMKADGWXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393334
Record name DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-6-(4-chlorophenoxy) hexylmalonate

CAS RN

82258-39-7
Record name DIETHYL-6-(4-CHLOROPHENOXY) HEXYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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